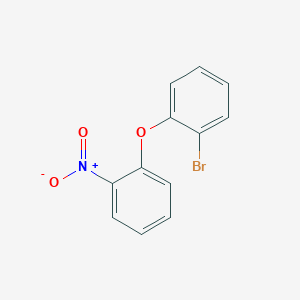
6-Chloro-9-isobutyl-8-methyl-9h-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-9-isobutyl-8-methyl-9H-purine: is a chemical compound with the molecular formula C10H13ClN4 and a molecular weight of 224.69 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-9-isobutyl-8-methyl-9H-purine typically involves the chlorination of 8-methyl-9H-purine followed by alkylation with isobutyl groups. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the alkylation step may involve the use of isobutyl bromide in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
化学反应分析
Types of Reactions:
Substitution Reactions: 6-Chloro-9-isobutyl-8-methyl-9H-purine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, substitution with sodium azide would yield 6-azido-9-isobutyl-8-methyl-9H-purine.
科学研究应用
Chemistry: 6-Chloro-9-isobutyl-8-methyl-9H-purine is used as an intermediate in the synthesis of various purine derivatives, which are important in medicinal chemistry .
Biology and Medicine: Purine derivatives, including this compound, are studied for their potential biological activities, including antiviral, anticancer, and anti-inflammatory properties .
作用机制
The mechanism of action of 6-Chloro-9-isobutyl-8-methyl-9H-purine is not well-characterized. as a purine derivative, it may interact with various enzymes and receptors involved in nucleotide metabolism and signaling pathways . The molecular targets and pathways involved would likely depend on the specific biological context in which the compound is studied.
相似化合物的比较
- 6-Chloro-8-methyl-9H-purine
- 9H-Purine, 6-chloro-8-methyl-9-(2-methylpropyl)-
Comparison: 6-Chloro-9-isobutyl-8-methyl-9H-purine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other purine derivatives . For example, the presence of the isobutyl group may affect its solubility, reactivity, and interaction with biological targets.
属性
分子式 |
C10H13ClN4 |
|---|---|
分子量 |
224.69 g/mol |
IUPAC 名称 |
6-chloro-8-methyl-9-(2-methylpropyl)purine |
InChI |
InChI=1S/C10H13ClN4/c1-6(2)4-15-7(3)14-8-9(11)12-5-13-10(8)15/h5-6H,4H2,1-3H3 |
InChI 键 |
OAEGDFQOZQCUSN-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(N1CC(C)C)N=CN=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![Tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B12099502.png)
